1-(Oxolan-3-yl)piperazine dihydrochloride
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Overview
Description
1-(Oxolan-3-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The oxolan-3-yl group is a tetrahydrofuran ring attached to the piperazine moiety. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolan-3-yl)piperazine dihydrochloride typically involves the reaction of piperazine with oxirane (ethylene oxide) under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid. The resulting product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including distillation and crystallization, to isolate the desired product. The final product is often obtained as a crystalline solid with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Oxolan-3-yl)piperazine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-, I-) and amines (NH2-) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolan-3-yl piperazine N-oxide, while reduction may produce oxolan-3-yl piperazine. Substitution reactions can result in various substituted derivatives of the compound .
Scientific Research Applications
1-(Oxolan-3-yl)piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(Oxolan-3-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: This compound has a similar structure but differs in the position of the oxolan group.
1-(1-Methylpiperidin-4-yl)piperazine: This compound contains a piperidine ring instead of an oxolan ring.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is used as a coupling reagent in organic synthesis.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
1-(oxolan-3-yl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-6-11-7-8(1)10-4-2-9-3-5-10;;/h8-9H,1-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWUJSXQXGRRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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